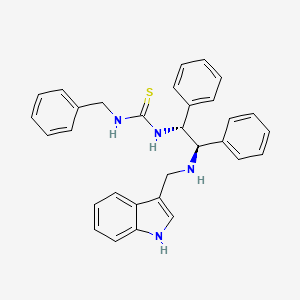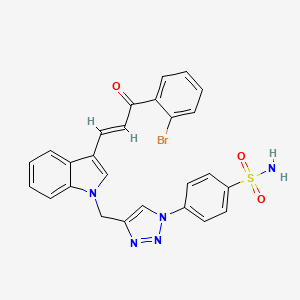![molecular formula C12H16N2O7 B12395613 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is a complex organic compound that belongs to the class of ribonucleosides. Ribonucleosides are essential components of RNA, which play a crucial role in the encoding, transmission, and expression of genetic information in living organisms . This compound is characterized by its unique structure, which includes a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one typically involves the glycosylation of a suitable pyrimidine derivative with a ribofuranose donor. One common method is the silyl method, which uses 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the carbohydrate component . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to yield the desired ribonucleoside.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated glycosylation may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidin-2-one moiety can be reduced to form a dihydropyrimidine derivative.
Substitution: The ribofuranosyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of azido and thiol-substituted derivatives.
科学的研究の応用
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ribonucleoside derivatives.
Biology: Plays a role in the study of RNA structure and function.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
作用機序
The mechanism of action of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in RNA synthesis and processing .
類似化合物との比較
Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: A nucleoside analog that inhibits transcription elongation by RNA Polymerase II.
3-(β-D-Ribofuranosyl)-5-hydroxy-6-methyluracil: A ribonucleoside with similar structural features.
Uniqueness
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is unique due to its specific combination of a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C12H16N2O7 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC名 |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-1,7a-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H16N2O7/c15-3-6-1-5-2-14(12(19)13-10(5)20-6)11-9(18)8(17)7(4-16)21-11/h1-2,7-11,15-18H,3-4H2,(H,13,19)/t7-,8?,9+,10?,11-/m1/s1 |
InChIキー |
HYQABDKXVCTRHX-NYBUSTLHSA-N |
異性体SMILES |
C1=C(OC2C1=CN(C(=O)N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)CO |
正規SMILES |
C1=C(OC2C1=CN(C(=O)N2)C3C(C(C(O3)CO)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)

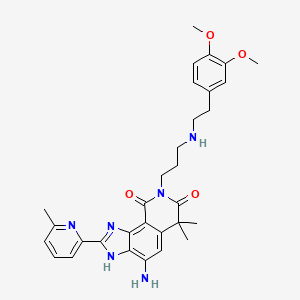
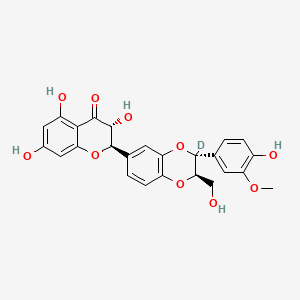
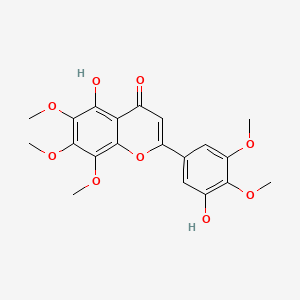

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
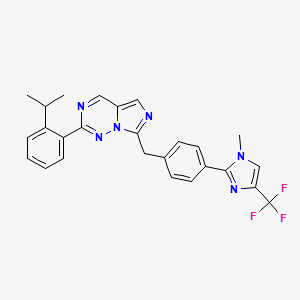
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
